2-Imidazol-1-yl-2-methyl-1-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imidazol-1-yl-2-methyl-1-phenylpropan-1-one is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Vorbereitungsmethoden
The synthesis of 2-Imidazol-1-yl-2-methyl-1-phenylpropan-1-one can be achieved through various synthetic routes. Common methods include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . Industrial production methods often involve the acid-catalyzed bromination of 2-methyl-1-phenylpropan-1-one .
Analyse Chemischer Reaktionen
2-Imidazol-1-yl-2-methyl-1-phenylpropan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antibacterial, antifungal, and anticancer properties . Additionally, it is used in the development of new drugs and therapeutic agents .
Wirkmechanismus
The mechanism of action of 2-Imidazol-1-yl-2-methyl-1-phenylpropan-1-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its therapeutic effects. The specific molecular targets and pathways involved depend on the particular application and context .
Vergleich Mit ähnlichen Verbindungen
2-Imidazol-1-yl-2-methyl-1-phenylpropan-1-one can be compared with other imidazole derivatives such as clemizole, etonitazene, and enviroxime. These compounds share similar chemical structures but differ in their specific biological activities and applications. For example, clemizole is an antihistaminic agent, while etonitazene is an analgesic .
Eigenschaften
CAS-Nummer |
46697-11-4 |
---|---|
Molekularformel |
C13H14N2O |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
2-imidazol-1-yl-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C13H14N2O/c1-13(2,15-9-8-14-10-15)12(16)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI-Schlüssel |
VTGHRAHMOKGMOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)C1=CC=CC=C1)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.